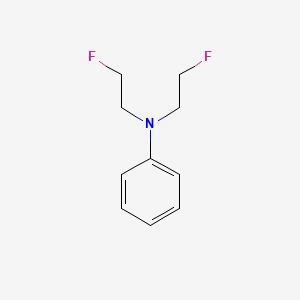
2,5-dihydro-1H-pyrrol-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid is an organic compound with the molecular formula C4H8BNO2 It is a boronic acid derivative that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid typically involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation. The triflation step uses t-BuOK as a base, which has been shown to be highly efficient. The one-pot protocol for this synthesis is preferred over conventional step-by-step methods due to its simplicity and efficiency .
Industrial Production Methods
While specific industrial production methods for (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid are not extensively documented, the general approach involves scalable synthesis techniques that can produce multigram quantities of the compound. This includes the use of commercially available reagents and common laboratory equipment to facilitate the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to other functional groups.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid exerts its effects involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinacol boronic esters: These compounds are also valuable building blocks in organic synthesis and share similar reactivity with (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid.
N-Boc-3-oxopyrrolidine: This compound is used as a precursor in the synthesis of (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid.
Uniqueness
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid is unique due to its specific structure, which combines a pyrrole ring with a boronic acid group.
Eigenschaften
CAS-Nummer |
1276113-92-8 |
|---|---|
Molekularformel |
C4H8BNO2 |
Molekulargewicht |
112.93 g/mol |
IUPAC-Name |
2,5-dihydro-1H-pyrrol-3-ylboronic acid |
InChI |
InChI=1S/C4H8BNO2/c7-5(8)4-1-2-6-3-4/h1,6-8H,2-3H2 |
InChI-Schlüssel |
VHOVLXMLZLNXEO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CCNC1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine](/img/structure/B13995982.png)

![N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline](/img/structure/B13996003.png)

![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)



![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)



